N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and the amide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)propionamide
- N-(2,5-dimethylphenyl)butyramide
Uniqueness
N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-7-8-11(2)12(9-10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChI Key |
KBCKOSFDHPBQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(C)C)(C)C |
Origin of Product |
United States |
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